

Application Notes & Protocols for Antimicrobial Susceptibility Testing Quality Control

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Introduction

Quality control (QC) is a critical component of antimicrobial susceptibility testing (AST) to ensure the accuracy and reproducibility of results.[1][2] This document provides detailed application notes and protocols for establishing and performing QC for susceptibility testing of a novel antimicrobial agent, here designated as **BO-1165**. Given that "**BO-1165**" does not correspond to a known publicly documented antimicrobial agent, the following guidelines are based on established principles and standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [3][4][5][6][7] The specific QC strains and ranges would ultimately be determined by the characteristics of **BO-1165**, including its spectrum of activity and mechanism of action.

Application Notes

1. Principles of Quality Control in AST

The primary goal of a QC program in AST is to monitor the precision and accuracy of the test procedures and reagents.[1] This involves the regular testing of well-characterized reference strains with known susceptibility profiles.[1][8] Consistent and reliable QC data ensures that the AST system is performing correctly and that the results for clinical isolates can be trusted.[6] Factors that can affect AST results and are monitored by QC include the integrity of the antimicrobial agent, the performance of the growth medium, the accuracy of inoculum preparation, and the incubation conditions.[2]



2. Selection of Quality Control Strains

The choice of QC strains is paramount for a robust QC program.[4] For a new investigational agent like **BO-1165**, a panel of reference strains should be selected to cover the following aspects:

- On-scale results: At least one strain that yields results in the middle of the test range.
- Endpoint verification: Strains that produce results at the upper and lower ends of the test range.
- Resistance mechanism detection: Where applicable, strains with known resistance mechanisms to the drug class of BO-1165 should be included to ensure the test can reliably detect resistance.[6][8]
- Commonly used strains: Utilizing widely recognized and stable QC strains, such as those from the American Type Culture Collection (ATCC), ensures inter-laboratory comparability.[1]
 [4]

Recommended Initial QC Strain Panel (General)

For a new agent with an unknown spectrum, a standard panel of ATCC strains is recommended for initial evaluation.



Strain ID	Organism	Rationale
Escherichia coli	ATCC® 25922™	Gram-negative, commonly used for broad-spectrum antibiotic QC.[1][2][9]
Staphylococcus aureus	ATCC® 29213™	Gram-positive, standard for broth microdilution QC.[8][9]
Pseudomonas aeruginosa	ATCC® 27853™	Non-fermenting Gram- negative, important for agents with anti-pseudomonal activity. [1]
Enterococcus faecalis	ATCC® 29212™	Gram-positive coccus, important for agents targeting enterococci.[1]
Streptococcus pneumoniae	ATCC® 49619™	Fastidious Gram-positive, requires specific media and incubation.
Haemophilus influenzae	ATCC® 49247™	Fastidious Gram-negative, requires Haemophilus Test Medium (HTM).[5]

3. Establishing Quality Control Ranges

Before an AST system can be used for clinical testing, acceptable QC ranges for the selected reference strains must be established. This is typically done through a multi-laboratory study following CLSI M23 guidelines. The process involves repetitive testing of the QC strains to determine the expected range of minimal inhibitory concentrations (MICs) or zone diameters.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Quality Control Testing

This protocol describes the procedure for performing QC testing using the broth microdilution method, a common technique for determining the MIC of an antimicrobial agent.



Materials:

- **BO-1165** antimicrobial solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Selected QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Incubator (35°C ± 2°C)
- Spectrophotometer or turbidimeter

Procedure:

- Inoculum Preparation:
 - Aseptically select 3-5 well-isolated colonies of the QC strain from a non-selective agar plate incubated for 18-24 hours.
 - Suspend the colonies in sterile saline or water.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
 - Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Plate Inoculation:
 - \circ Dispense 100 μ L of the diluted bacterial suspension into each well of the 96-well plate containing the pre-prepared serial dilutions of **BO-1165**.



- $\circ~$ The final volume in each well will be 200 $\mu L.$
- Incubation:
 - Stack the microtiter plates (no more than 4 high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results:
 - After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of **BO-1165** that completely inhibits visible growth.
 - A growth control well (no antimicrobial) and a sterility control well (no bacteria) should be included for each test.

Protocol 2: Disk Diffusion QC Testing

This protocol outlines the QC procedure for the Kirby-Bauer disk diffusion method.

Materials:

- BO-1165 antimicrobial disks (concentration to be determined)
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Selected QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- · Ruler or caliper

Procedure:



Inoculum Preparation:

 Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

Plate Inoculation:

- Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

• Disk Application:

- Aseptically apply the BO-1165 antimicrobial disks to the surface of the agar.
- Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition.

Incubation:

• Invert the plates and incubate at 35° C \pm 2°C for 16-20 hours in ambient air.

Reading Results:

 After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper on the underside of the plate.

Data Presentation

Table 1: Example Quality Control Ranges for **BO-1165**



Quality Control Strain	Test Method	BO-1165 Concentration	Acceptable QC Range
E. coli ATCC® 25922™	Broth Microdilution	N/A	0.25 - 1 μg/mL
Disk Diffusion	30 μg	29 - 35 mm	
S. aureus ATCC® 29213™	Broth Microdilution	N/A	0.06 - 0.25 μg/mL
Disk Diffusion	30 μg	25 - 31 mm	
P. aeruginosa ATCC® 27853™	Broth Microdilution	N/A	1 - 4 μg/mL
Disk Diffusion	30 μg	18 - 24 mm	

Note: The values presented in this table are for illustrative purposes only and must be established for **BO-1165** through rigorous internal studies.

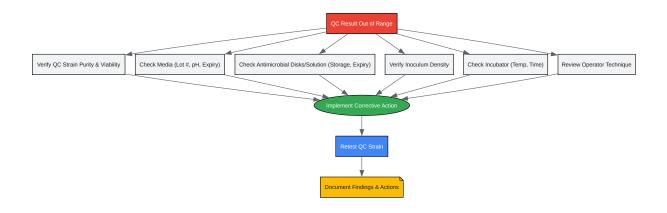
Visualizations



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Caption: Workflow for Antimicrobial Susceptibility QC Testing.





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Caption: Logic Diagram for Troubleshooting QC Failures.

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References

- 1. gcsmc.org [gcsmc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop







Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific US [thermofisher.com]
- 7. nih.org.pk [nih.org.pk]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. PMC [pmc.ncbi.nlm.nih.gov]
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